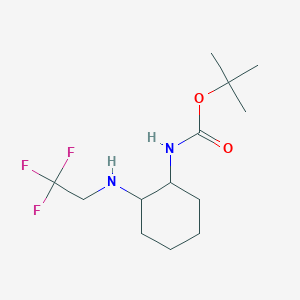
Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a tert-butyl group, a trifluoroethyl group, and a cyclohexyl ring, making it a versatile molecule in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,2,2-trifluoroethyl)amino cyclohexane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate: Similar in structure but with an oxo group instead of a cyclohexyl ring.
N-Boc-ethylenediamine: Contains a tert-butyl carbamate group but differs in the amine structure.
Tert-butyl carbamate: Lacks the trifluoroethyl and cyclohexyl groups, making it less complex.
Uniqueness
Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate is unique due to its combination of a trifluoroethyl group and a cyclohexyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H23F3N2O2 |
|---|---|
Poids moléculaire |
296.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2,2,2-trifluoroethylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10-7-5-4-6-9(10)17-8-13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19) |
Clé InChI |
SZIKEDSPWVOQIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
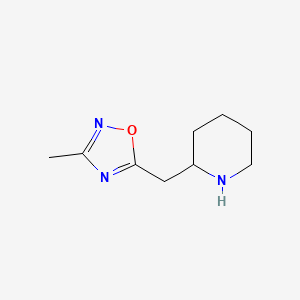
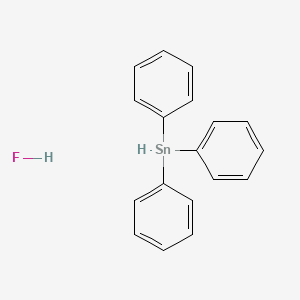
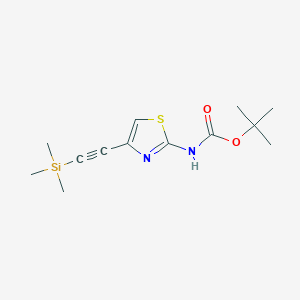
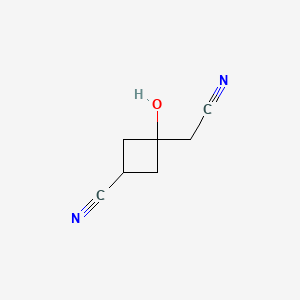
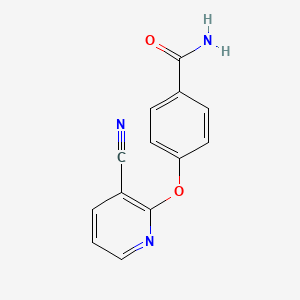
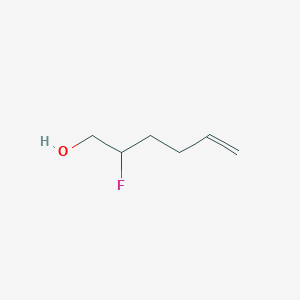
![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
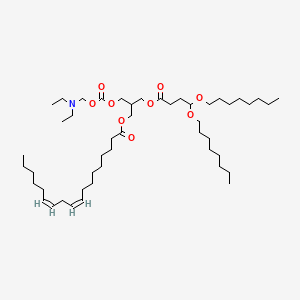
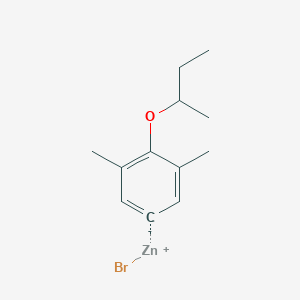
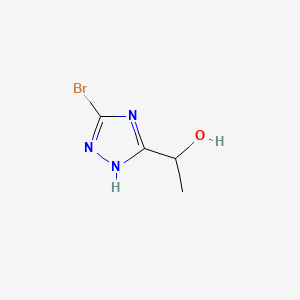
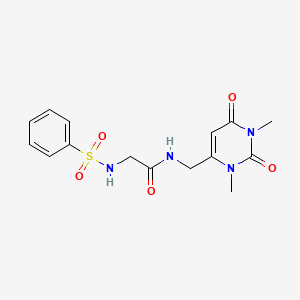
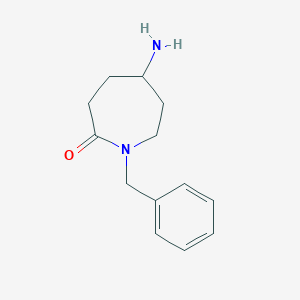
![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)
